molecular formula C15H13N3O3S2 B5696502 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide

Cat. No. B5696502
M. Wt: 347.4 g/mol
InChI Key: RIEMVTSMCNOTOX-DHZHZOJOSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide, also known as ACT001, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor and the activation of the extracellular signal-regulated kinase (ERK) pathway. The NMDA receptor is involved in learning and memory, and its inhibition has been shown to have neuroprotective effects. The activation of the ERK pathway has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and synaptophysin, which are involved in neuronal growth and synaptic plasticity. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. Furthermore, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate dosing and reproducibility of results. Another advantage is its stability, which allows for long-term storage and use in various experiments. One limitation is its solubility, which may require the use of solubilizing agents or the formulation of this compound into nanoparticles. Another limitation is its potential toxicity, which requires careful dosing and safety precautions.

Future Directions

There are several future directions for the research of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another direction is the optimization of its synthesis method to increase yield and purity. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may lead to the development of more potent and selective compounds. Finally, the formulation of this compound into nanoparticles may improve its solubility and bioavailability, and enhance its therapeutic efficacy.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been synthesized using a specific method that involves the reaction of 5-methyl-2-thiophene carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-aminosulfonylphenyl)acetamide. The final product is obtained by reacting the resulting intermediate with ethyl cyanoacetate. This synthesis method has been optimized to obtain a high yield of this compound with purity greater than 95%.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Furthermore, this compound has been shown to have antitumor effects in various cancer cell lines.

properties

IUPAC Name

(E)-2-cyano-3-(5-methylthiophen-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-10-2-5-13(22-10)8-11(9-16)15(19)18-12-3-6-14(7-4-12)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEMVTSMCNOTOX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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